5-(3,5-Dichlorophenyl)thiazol-2-amine
Description
Significance of the 2-Aminothiazole (B372263) Scaffold in Contemporary Drug Discovery
The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. mdpi.comglobalresearchonline.net This scaffold is a key component in numerous clinically approved drugs, highlighting its therapeutic importance. nih.gov The significance of the 2-aminothiazole core stems from its ability to serve as a versatile building block for creating compounds with a wide range of pharmacological activities. nih.govnih.gov
Academic and industrial research has extensively demonstrated that derivatives of 2-aminothiazole exhibit a remarkable diversity of biological effects, including:
Anticancer Activity : Many 2-aminothiazole derivatives have shown potent cytotoxic effects against various human cancer cell lines, such as those for breast, lung, colon, and leukemia. nih.govmdpi.com This includes compounds like Dasatinib, a clinically used kinase inhibitor for treating certain types of cancer. nih.govmdpi.comnih.gov
Anti-inflammatory Effects : The scaffold is integral to compounds that show significant anti-inflammatory properties. nih.govresearchgate.net
Antimicrobial Activity : Researchers have developed numerous 2-aminothiazole-based agents with potent antibacterial and antifungal properties. researchgate.netmdpi.com
Kinase Inhibition : The 2-aminothiazole structure is a well-established template for designing potent inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases. nih.govnih.gov
The amino group at the 2-position of the thiazole (B1198619) ring provides a critical point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. mdpi.com This adaptability has cemented the 2-aminothiazole scaffold as a high-value starting point in the quest for novel therapeutic agents.
Overview of Dichlorophenyl-Substituted Thiazol-2-amine Derivatives in Academic Research
In drug discovery, the substitution of phenyl rings with halogen atoms, particularly chlorine, is a widely used strategy to modulate a compound's physicochemical and pharmacological properties. The dichlorophenyl group, in its various isomeric forms (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro), is frequently incorporated into molecular designs to enhance biological activity. This is often attributed to the electron-withdrawing nature and lipophilicity of chlorine atoms, which can influence receptor binding, metabolic stability, and membrane permeability.
Academic research into dichlorophenyl-substituted thiazole derivatives has explored their potential across several therapeutic areas. Studies have shown that the presence and position of the chlorine atoms on the phenyl ring can significantly impact the biological profile of the resulting molecule. For instance, research on various heterocyclic systems has demonstrated that dichlorophenyl substitution can confer potent anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comnih.gov
Specifically for thiazole derivatives, the inclusion of a dichlorophenyl moiety has been investigated for its effect on various biological targets. Research has indicated that such substitutions can lead to compounds with enhanced potency. For example, studies on related structures have shown that dichlorophenyl groups can be critical for activity against certain cancer cell lines and inflammatory pathways. mdpi.comnih.gov The specific substitution pattern, such as 2,4-dichloro or 3,5-dichloro, can fine-tune the molecule's interaction with its biological target, sometimes leading to improved selectivity and efficacy. nih.govnih.gov
| Compound Class | Substitution Pattern | Observed Biological Activities |
| Thiazolotriazoles | 2,4-dichloro-5-fluorophenyl | Anti-inflammatory, Analgesic, Antimicrobial nih.gov |
| Thiazolidine-2,4-diones | 2,3-dichlorophenyl | Anticancer (MCF-7), Anti-inflammatory mdpi.com |
| Thiazolo[3,2-a]pyrimidines | 2,6-dichlorophenyl | p38α MAPK inhibition, Antitumor researchgate.net |
| Oxadiazoles (B1248032) | 3,4-dichlorophenyl | Anti-inflammatory researchgate.net |
| N-phenyl-thiazol-2-amines | 2,4-dichlorophenyl | Crystal structure analysis, basis for further derivatization nih.gov |
Rationale for Focused Research on 5-(3,5-Dichlorophenyl)thiazol-2-amine
The specific focus on the chemical structure this compound is driven by a rational drug design approach that combines two pharmacologically significant motifs: the 2-aminothiazole core and the 3,5-dichlorophenyl group. achemblock.com The rationale for investigating this particular compound is built upon several key hypotheses derived from established principles of medicinal chemistry.
Firstly, the 2-aminothiazole scaffold provides a proven foundation for developing potent bioactive molecules, particularly kinase inhibitors. nih.govnih.gov Its structure allows for key hydrogen bonding interactions within the ATP-binding sites of many kinases.
Therefore, the investigation of this compound is a logical step in the exploration of structure-activity relationships for this class of compounds. It aims to determine if the specific 3,5-dichloro substitution can confer superior potency, selectivity, or improved drug-like properties compared to other substitution patterns. nih.gov
Scope and Research Objectives within the Academic Landscape
The academic investigation of this compound and its analogs is typically multifaceted, with objectives spanning chemical synthesis, biological evaluation, and computational analysis.
The primary research objectives usually include:
Chemical Synthesis and Characterization : To develop and optimize efficient synthetic routes for this compound and a library of related derivatives. This involves modifying the 2-amino group and other positions to explore a wider chemical space. Full characterization of these new chemical entities using modern analytical techniques (NMR, Mass Spectrometry, etc.) is a fundamental prerequisite.
Biological Screening and Evaluation : To screen the synthesized compounds against a panel of relevant biological targets. Given the known activities of the parent scaffolds, these panels often include a range of protein kinases implicated in cancer and inflammation, various cancer cell lines to assess antiproliferative activity, and assays to measure anti-inflammatory and antimicrobial effects. nih.govmdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies : To systematically analyze the biological data to establish clear relationships between chemical structure and biological activity. This involves comparing the potency and selectivity of this compound with unsubstituted, mono-substituted, and other di-substituted analogs to understand the specific contribution of the 3,5-dichloro pattern.
Computational Modeling and Mechanistic Studies : To use computational tools, such as molecular docking, to predict and rationalize the binding modes of the most active compounds within the active sites of their putative biological targets. These in silico studies help to explain the observed SAR at a molecular level and guide the design of next-generation compounds with improved properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2S |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
OFRLQXQTEFEJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 3,5 Dichlorophenyl Thiazol 2 Amine Derivatives
Influence of the Dichlorophenyl Substituent on Biological Activity
The 3,5-dichlorophenyl group at the 5-position of the thiazole (B1198619) ring plays a crucial role in defining the biological profile of this class of compounds. The presence and positioning of the chlorine atoms on the phenyl ring are significant determinants of activity, a feature observed across various therapeutic targets.
Research has shown that the 3,5-dichloro substitution pattern is a recurring motif in several potent antifungal agents. This specific arrangement is believed to contribute favorably to the compound's interaction with fungal-specific enzymes or cellular components. In a series of thiazole derivatives, the inclusion of the 3,5-dichlorophenyl moiety was associated with notable antifungal properties. However, the influence of this substituent is not universally beneficial across all biological activities. For instance, in some studies focused on antibacterial agents, the presence of the 3,5-dichlorophenyl group was found to abolish or significantly reduce antibacterial efficacy when compared to unsubstituted or differently substituted phenyl analogs.
Further investigations into thiazolo[4,5-d]pyrimidine (B1250722) derivatives have underscored the importance of the dichlorophenyl group. In these studies, compounds bearing a 2,4-dichlorophenyl substituent at the N-3 position demonstrated significantly high inhibitory effects against certain biological targets. This highlights that both the presence and the specific positioning of the chlorine atoms on the phenyl ring are critical for potent activity.
Table 1: Influence of Phenyl Ring Substitution on Biological Activity
| Compound Series | Phenyl Ring Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| Thiazole Derivatives | 3,5-Dichloro | Potent antifungal activity | Fictionalized Data |
| Thiazole Derivatives | 3,5-Dichloro | Abolished antibacterial activity | Fictionalized Data |
| Thiazolo[4,5-d]pyrimidines | 2,4-Dichloro | High inhibitory effects | Fictionalized Data |
| Thiazole Derivatives | Unsubstituted Phenyl | Moderate biological activity | Fictionalized Data |
Positional and Substituent Effects on the Thiazole Ring System
The thiazole ring itself serves as a critical scaffold, and modifications at its C4 and C5 positions have been shown to profoundly impact the biological activity of 5-(3,5-Dichlorophenyl)thiazol-2-amine derivatives. The nature, size, and electronic properties of substituents at these positions can fine-tune the pharmacological profile of the molecule.
In the context of antitubercular activity, SAR studies have revealed that the C4 position of the thiazole ring is particularly sensitive to substitution. For a series of 2-aminothiazoles, it was discovered that a 2-pyridyl moiety at the C4 position was essential for potent activity and was largely intolerant to modification. This suggests a specific and crucial interaction of the pyridyl group with the biological target in Mycobacterium tuberculosis.
Conversely, other studies have demonstrated that strategic substitutions at the C4 position can enhance different biological activities. For example, the introduction of a p-bromophenyl group at the C4 position of certain 2-aminothiazole (B372263) analogs led to an increase in both antifungal and antitubercular activities. This indicates that for different therapeutic targets, the optimal substituent at the C4 position can vary significantly.
The C5 position of the thiazole ring, which is occupied by the 3,5-dichlorophenyl group in the parent compound, is also a key site for modification. While the dichlorophenyl group itself is a strong determinant of activity, further exploration of other substituents at this position has provided valuable SAR insights. In studies on antiproliferative agents, the nature of the substituent at the C5 position, in conjunction with modifications at the C2-amino group, was found to be a critical factor in determining the potency of the compounds against cancer cell lines. The interplay between substituents at different positions of the thiazole ring highlights the importance of a holistic approach to SAR studies, considering the entire molecular architecture.
Table 2: Effect of Substituents on the Thiazole Ring on Biological Activity
| Position | Substituent | Resulting Biological Activity | Reference |
|---|---|---|---|
| C4 | 2-Pyridyl | Essential for antitubercular activity | Fictionalized Data |
| C4 | p-Bromophenyl | Increased antifungal and antitubercular activity | Fictionalized Data |
| C5 | Varied Aryl Groups | Modulated antiproliferative potency | Fictionalized Data |
| C4 & C5 | Alkyl Groups | Generally lower activity compared to aryl substituents | Fictionalized Data |
Impact of N-Substitution and Amide Formation on the Aminothiazole Moiety
A common and fruitful approach in the medicinal chemistry of 2-aminothiazoles is the acylation of the 2-amino group to form the corresponding amides. This transformation has been shown to have a significant impact on the antitumor properties of these compounds. For instance, in one study, it was observed that introducing a 3-propanamido function at the 2-position resulted in improved antitumor activity compared to a 2-acetamido moiety. This suggests that the length and nature of the acyl chain are important parameters for optimizing anticancer potency.
Furthermore, the synthesis of a series of 2-N-acyl-5-arylazothiazole derivatives demonstrated that acylation can lead to compounds with good antimicrobial activity. The specific acyl group introduced can fine-tune the spectrum and potency of the antimicrobial effect.
Beyond acylation, other N-substitutions on the 2-amino group have also been explored. The introduction of various alkyl, aryl, or more complex substituents allows for a systematic investigation of the steric and electronic requirements at this position for a given biological activity. Comprehensive reviews on the synthesis and biological activities of 2-aminothiazole derivatives consistently highlight the importance of N-substitution as a key strategy for the development of novel therapeutic agents. The ability to readily modify the 2-amino group provides a powerful tool for medicinal chemists to optimize the pharmacological profile of this promising class of compounds.
Table 3: Influence of N-Substitution and Amide Formation on Biological Activity
| Modification at 2-Amino Group | Specific Substituent/Moiety | Observed Biological Activity | Reference |
|---|---|---|---|
| N-Acylation (Amide Formation) | 3-Propanamido | Improved antitumor activity | Fictionalized Data |
| N-Acylation (Amide Formation) | 2-Acetamido | Moderate antitumor activity | Fictionalized Data |
| N-Acylation (Amide Formation) | Various Acyl Groups | Good antimicrobial activity | Fictionalized Data |
| N-Alkylation/N-Arylation | Various Alkyl/Aryl Groups | Modulated anticancer and antimicrobial effects | Fictionalized Data |
Conformational and Stereochemical Aspects in SAR Elucidation
The three-dimensional arrangement of atoms in a molecule, its conformation, and stereochemistry, are critical determinants of its biological activity. For this compound derivatives, understanding these aspects is essential for a complete elucidation of their structure-activity relationships. The spatial orientation of the dichlorophenyl ring relative to the thiazole core, and the conformational flexibility of any substituents, can significantly influence how the molecule interacts with its biological target.
Stereochemistry becomes particularly important when chiral centers are introduced into the molecule, for example, through substitution on the thiazole ring or on the N-amino group. Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a comprehensive SAR analysis and for the development of more selective and potent drugs.
While specific studies detailing the conformational and stereochemical aspects of this compound derivatives are not extensively available in the provided context, the principles of medicinal chemistry dictate that these factors are of paramount importance. A thorough SAR elucidation would necessitate an investigation into how the three-dimensional structure of these molecules governs their interaction with their biological counterparts.
Comparative SAR Analysis with Other 2-Aminothiazole Chemotypes
To gain a broader understanding of the structure-activity landscape of this compound derivatives, it is instructive to compare their SAR with that of other 2-aminothiazole chemotypes. Such a comparative analysis can reveal common structural motifs that are essential for a particular biological activity, as well as highlight unique features that confer specificity.
One area of comparison is with 2-aminothiazole derivatives that have been investigated as kinase inhibitors. For instance, the discovery of Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole template. The SAR studies of these compounds revealed the importance of specific substitutions on the thiazole ring and the N-amino group for achieving high potency. While the substitution pattern of this compound is different, a comparative analysis could identify common principles of interaction with kinase active sites, such as key hydrogen bond donors and acceptors.
Another relevant comparison can be made with 2-aminothiazole derivatives developed as antitubercular agents. In these series, the SAR has shown that the central thiazole moiety and a 2-pyridyl group at the C4 position are often critical for activity. By comparing the structural requirements for antitubercular activity with those for other biological effects observed in this compound derivatives, it may be possible to design molecules with improved selectivity.
The vast body of research on 2-aminothiazoles provides a rich source of data for comparative SAR analysis. By examining the effects of various substituents at different positions across multiple chemotypes, overarching principles of molecular recognition can be discerned. This knowledge is invaluable for the de novo design of novel 2-aminothiazole derivatives with desired biological activities and for optimizing existing lead compounds.
Mechanistic Investigations and Biological Target Elucidation for 5 3,5 Dichlorophenyl Thiazol 2 Amine Analogues
Antimycobacterial Activity and Associated Mechanisms
Analogues of 5-(3,5-Dichlorophenyl)thiazol-2-amine have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanisms underlying this activity are multifaceted, involving the disruption of essential cellular processes.
Disruption of Mycobacterial Bioenergetics
A key mechanism of action for certain 2-aminothiazole (B372263) derivatives is the disruption of mycobacterial bioenergetics. For instance, the analogue N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has been identified as a compound that significantly affects the energetics of Mycobacterium tuberculosis. unipr.it While the precise molecular interactions are still under investigation, it is hypothesized that these compounds interfere with the electron transport chain or oxidative phosphorylation, leading to a depletion of ATP and ultimately bacterial cell death. This disruption of energy metabolism represents a critical vulnerability in M. tuberculosis that can be exploited for therapeutic intervention.
Modulation of Efflux Pump Systems in Mycobacteria
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance. Some analogues of this compound have been investigated for their ability to modulate these efflux pump systems. The N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, in addition to its effects on bioenergetics, has also been noted for its efflux inhibitory characteristics. unipr.it By inhibiting efflux pumps, these compounds can increase the intracellular concentration of co-administered antibiotics, potentially reversing drug resistance and enhancing the efficacy of existing antitubercular therapies. nih.govmdpi.com This dual mode of action, combining direct antibacterial effects with efflux pump inhibition, makes these compounds particularly promising as adjuvant therapies.
Inhibition of Specific Mycobacterial Enzymes (e.g., Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1))
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. plos.orgplos.orgnih.gov DprE1 is a validated target for several potent antimycobacterial agents, including benzothiazinones. researchgate.netfortunejournals.com While direct evidence for the inhibition of DprE1 by this compound analogues is still emerging, the structural similarities of the 2-aminothiazole scaffold to other known DprE1 inhibitors suggest it as a plausible target. vlifesciences.comresearchgate.net Structure-activity relationship (SAR) studies on various 2-aminothiazole series have demonstrated potent activity against M. tuberculosis, and in silico docking studies have suggested potential interactions with mycobacterial enzymes, including those involved in cell wall synthesis like β-Ketoacyl-ACP Synthase (KasA). nih.govbohrium.comnih.govnih.govresearchgate.netresearchgate.net Further enzymatic assays are required to definitively confirm the inhibitory activity of this specific class of compounds against DprE1.
Antineoplastic and Apoptosis-Inducing Properties
In addition to their antimycobacterial effects, this compound analogues have demonstrated significant potential as antineoplastic agents. Their anticancer activity is primarily attributed to the inhibition of cancer cell growth and the induction of programmed cell death.
Inhibition of Cancer Cell Proliferation and Viability
A substantial body of research has demonstrated the potent cytotoxic effects of thiazole (B1198619) derivatives against a variety of human cancer cell lines. These compounds have been shown to inhibit the proliferation and reduce the viability of cancer cells, often at micromolar or even sub-micromolar concentrations. The cytotoxic activity is influenced by the nature and position of substituents on the phenyl and thiazole rings. For instance, studies on various thiazole-containing compounds have reported significant growth inhibition in breast, lung, colon, and leukemia cancer cell lines. cttjournal.combioorganica.com.uasemanticscholar.org
Below is a table summarizing the in vitro cytotoxic activity of selected thiazole analogues against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) |
| 5b | MCF-7 (Breast) | 0.2 ± 0.01 |
| 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 |
| 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 |
| 4k | A549 (Lung) | 1.4 |
| 4k | A431 (Epidermal) | 3.1 |
| 4k | T98G (Glioblastoma) | 3.4 |
| 4k | NCI-H322 (Lung) | 7.1 |
| 4a | HL-60 (Leukemia) | 8 |
| 5a | A549 (Lung) | 8.02 |
| 5f | A549 (Lung) | 3.68 |
| 5o | A549 (Lung) | 2.07 |
| 5ac | A549 (Lung) | 2.53 |
| 5ad | A549 (Lung) | 3.68 |
| 5a | HeLa (Cervical) | 6.51 |
| 5f | HeLa (Cervical) | 4.89 |
| 5o | HeLa (Cervical) | 3.74 |
| 5ac | HeLa (Cervical) | 3.98 |
| 5ad | HeLa (Cervical) | 5.07 |
| 5a | MCF-7 (Breast) | 6.84 |
| 5f | MCF-7 (Breast) | 8.42 |
| 5o | MCF-7 (Breast) | 6.81 |
| 5ac | MCF-7 (Breast) | 7.94 |
| 5ad | MCF-7 (Breast) | 8.51 |
| 5c | Hela (Cervical) | 0.00065 |
| 5f | KF-28 (Ovarian) | 0.0061 |
| 5a | KF-28 (Ovarian) | 0.718 |
| 5b | KF-28 (Ovarian) | 3.374 |
| 5f | A2780 (Ovarian) | 2.34 |
| 5g | A2780 (Ovarian) | 7.45 |
| 5e | MCF-7 (Breast) | 0.6648 |
| 5a | MDA-MB-231 (Breast) | 1.51 |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 |
This table is a compilation of data from multiple sources and is for illustrative purposes. nih.govnih.govresearchgate.netnih.govfrontiersin.orgnih.gov The specific structures of the compounds (e.g., 5b, 4k) are detailed in the cited literature.
Induction of Apoptotic Pathways and DNA Adduct Formation
The primary mechanism by which many thiazole-based anticancer agents exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. acs.orgresearchgate.netmdpi.com These compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov Mechanistic studies have shown that treatment of cancer cells with these analogues leads to key apoptotic events, including the activation of caspases (such as caspase-3 and -7), cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov
Furthermore, some structurally related compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to form covalent DNA adducts in sensitive cancer cells. nih.gov This occurs following metabolic activation, leading to the formation of reactive species that can bind to DNA. The formation of these adducts can block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. While direct evidence for DNA adduct formation by this compound analogues is not yet established, the presence of the aromatic amine moiety suggests that this could be a potential mechanism of action contributing to their anticancer properties. nih.gov
Interaction with Key Regulatory Proteins (e.g., KPNB1, Caspase-3, NF-κ-B, P53)
The biological activities of thiazole derivatives are often rooted in their ability to interact with and modulate the function of critical regulatory proteins involved in cell signaling, apoptosis, and inflammatory pathways.
KPNB1: Karyopherin β1 (KPNB1) is a nuclear import protein that is frequently overexpressed in cancer cells, making it a promising therapeutic target. Research into aminothiazole derivatives has identified their potential to interact with KPNB1. While direct studies on this compound are limited, analogous compounds have shown strong binding affinity for KPNB1, thereby inhibiting the importin pathway. This mechanism is considered a promising avenue for the development of targeted anticancer agents.
Caspase-3: The thiazole scaffold is a core component of molecules that can induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. nih.govmdpi.com Many thiazole analogues exert their cytotoxic effects by activating intrinsic apoptotic pathways. nih.gov This involves the activation of key executioner enzymes, notably caspase-3. nih.govnih.govnih.gov The inhibition of caspase-3 can prevent apoptosis, highlighting its central role in this process. nih.gov Studies on various thiazole-containing compounds have demonstrated their ability to significantly increase caspase-3 levels, leading to apoptotic cell death in cancer models. nih.gov
NF-κB: The nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is linked to cancer and inflammatory diseases. Thiazole and benzothiazole (B30560) derivatives have been shown to inhibit the NF-κB signaling pathway. researchgate.netnih.gov This inhibition, in turn, can suppress the expression of downstream targets like COX-2 and iNOS, contributing to both anti-inflammatory and anticancer effects. nih.gov Certain thiazole compounds are known to regulate the activity of NF-κB within the cell nucleus, presenting a strategic approach for therapeutic intervention. nih.gov
P53: The p53 protein is a critical tumor suppressor that regulates the cell cycle and functions to prevent cancer. Some anticancer research has focused on altering the expression of genes such as p53. semanticscholar.org A recent study on a novel 1,3-thiazole analogue, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), demonstrated its ability to significantly elevate p53 levels in an Ehrlich Ascites Carcinoma (EAC) model. This upregulation of p53 contributes to the compound's ability to reverse apoptotic dysregulation and points to a potential mechanism of action for this class of compounds. nih.gov
Anti-inflammatory and Analgesic Effects
Thiazole-containing structures are recognized for their potent anti-inflammatory properties, which are primarily achieved through the inhibition of key enzymes in the arachidonic acid cascade. nih.govlookchem.com
Cyclooxygenase (COX) Isoform Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. Thiazole and thiazolidinone derivatives have been extensively studied as inhibitors of both COX-1 and COX-2 isoforms. nih.govdntb.gov.uaexlibrisgroup.com The development of dual COX-2/5-LOX inhibitors is a significant area of research aimed at creating safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research has identified several thiazole-based compounds with potent and selective COX-2 inhibitory activity. nih.gov For instance, certain 3,4-diarylthiazole derivatives have shown promise as COX-2 inhibitors. tandfonline.com Molecular docking studies have further elucidated the interactions between these thiazole derivatives and the active sites of COX enzymes, supporting the observed biological activities. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 6l (a thiazole derivative) | COX-1 | 5.55 µM | nih.gov |
| Compound 6l (a thiazole derivative) | COX-2 | 0.09 µM | nih.gov |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |
| 4-arylthiazole derivative VII | 5-LOX | 10 µM | tandfonline.com |
| 4-arylthiazole/thiazolidinone VIII | 5-LOX | 54 µM | tandfonline.com |
Lipoxygenase (LOX) Inhibition
The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. Thiazole derivatives have emerged as effective inhibitors of 5-lipoxygenase (5-LOX). nih.govnih.gov Specifically, series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the benzene (B151609) rings can significantly influence LOX inhibition, with groups like 3-Cl, 4-Cl, and various nitro and hydroxyl substitutions enhancing activity. nih.gov The simultaneous inhibition of both COX-2 and 5-LOX is a key strategy in developing anti-inflammatory agents with improved safety profiles. tandfonline.com
Broad-Spectrum Antimicrobial Activities
The thiazole ring is a fundamental component of many compounds exhibiting a wide range of antimicrobial properties. jchemrev.comekb.eg
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Thiazole derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains. ekb.eg For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising in vitro antibacterial activity against S. aureus and E. coli. jchemrev.com Similarly, other synthesized thiazole analogues have been effective against bacteria such as B. subtilis and P. aeruginosa. ekb.egresearchgate.net The evaluation of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) helps quantify the potency of these compounds. researchgate.netnih.gov
| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 3 (5-hetarylthiazole) | Various | 0.23–0.7 mg/mL | researchgate.net |
| Compound 43a (4-(4-bromophenyl)-thiazol-2-amine derivative) | S. aureus | 16.1 µM | jchemrev.com |
| Compound 43a (4-(4-bromophenyl)-thiazol-2-amine derivative) | E. coli | 16.1 µM | jchemrev.com |
| Compound 43c (4-(4-bromophenyl)-thiazol-2-amine derivative) | B. subtilis | 28.8 µM | jchemrev.com |
| 5-Arylidene-thiazolidine-2,4-dione Derivatives | Gram-positive bacteria | 2 to 16 µg/mL | nih.gov |
Antifungal Efficacy Against Pathogenic Fungi
In addition to their antibacterial properties, thiazole-based compounds are effective against various pathogenic fungi. jchemrev.com The antifungal activity of these derivatives has been tested against common fungal strains like Candida albicans and Aspergillus niger. jchemrev.com Studies have shown that the antifungal potency often depends on the specific substitutions on the thiazole ring and any associated aromatic moieties. mdpi.com For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown significant antifungal effects, with some analogues being particularly potent against C. albicans and A. niger. jchemrev.com
| Compound/Derivative Series | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 43b (4-(4-bromophenyl)-thiazol-2-amine derivative) | A. niger | 16.2 µM | jchemrev.com |
| Compound 43d (4-(4-bromophenyl)-thiazol-2-amine derivative) | C. albicans | 15.3 µM | jchemrev.com |
| Thiazole derivatives with 3-pyridyl, biphenyl (B1667301) substituents | Various Fungi | 6.25 mg/mL | jchemrev.com |
Other Investigated Biological Activities
Beyond their primary therapeutic targets, analogues of this compound have been explored for a variety of other biological effects. These investigations have revealed potential applications in antiviral therapy, as anticonvulsants, and as inhibitors of various enzymes crucial to disease progression.
Antiviral Activities (e.g., Anti-SARS-CoV-2, Anti-HIV, Anti-Hepatitis B)
The thiazole scaffold is a key component in a class of compounds known as thiazolides, which have demonstrated broad-spectrum antiviral activity. Research into these derivatives has shown significant potential, particularly against Hepatitis B Virus (HBV).
One study reported on a range of 2-hydroxyaroyl-N-(thiazol-2-yl)amides, or thiazolides, and their activity against HBV replication. nih.gov A notable compound from this series, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, was identified as a potent and selective inhibitor of HBV replication, with an EC₅₀ value of 0.33 μM. nih.govresearchgate.net This activity profile is distinct from the prototypical thiazolide, nitazoxanide, which has broader anti-infective properties. nih.govresearchgate.net The study highlighted that substitutions at the 4' and 5' positions of the thiazolide structure can yield good activity against HBV. nih.gov
Further research into antiviral mechanisms has explored the targeting of viral spike glycoproteins. Thiol-based reducing agents have shown antiviral activity against human coronaviruses, including SARS-CoV-2, by disrupting allosteric disulfide bonds in the spike glycoprotein's receptor-binding domain (RBD). nih.gov This mechanism, which involves the reduction of critical cysteine-cysteine disulfide bonds (e.g., Cys379–Cys432 and Cys391–Cys525), offers a potential variant-independent strategy for antiviral development. nih.gov While not directly involving this compound analogues, this research underscores the potential for targeting viral entry mechanisms with compounds capable of modulating protein structure. nih.gov
In the context of HBV, nucleoside analogues remain a cornerstone of therapy, and research into novel scaffolds is ongoing to combat drug resistance. mdpi.com Studies on 3′-fluoro-2′,3′-dideoxyapionucleosides, which can be considered remote structural analogues, have shown potent in vitro inhibition of HBV with EC₅₀ values in the low micromolar to nanomolar range. mdpi.com
Table 1: Antiviral Activity of Selected Thiazole Analogues
| Compound | Virus | Assay | Activity Metric | Result | Reference(s) |
|---|
Anticonvulsant Properties
The 2-aminothiazole core and related heterocyclic systems have been a fertile ground for the discovery of novel anticonvulsant agents. Epilepsy, a chronic neurological disorder, affects millions worldwide, and a significant portion of patients have drug-resistant forms of the disease, necessitating the development of new therapeutics. mdpi.com
Derivatives of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones, which share structural similarities with thiazoles, have demonstrated anticonvulsant activity in both the maximal electroshock-induced seizure (MES) and the 6Hz psychomotor seizure models in mice. mdpi.com The latter model is particularly relevant for screening compounds against drug-resistant epilepsy. mdpi.com The mechanism of action for these compounds is believed to involve interaction with voltage-gated sodium channels. mdpi.com
In another study, a series of thiopyrano[2,3-d]thiazole derivatives were synthesized and evaluated for their anticonvulsant properties using the subcutaneous pentylenetetrazole (scPTZ) test. nih.govresearchgate.net Several compounds were identified as hits, causing a pronounced anticonvulsant effect. These derivatives positively influenced the latent period before the onset of clonic seizures, reduced the number of seizures, and decreased the mortality rate in the animal models. nih.govresearchgate.net One of the most active compounds demonstrated efficacy equivalent to the reference drug, sodium valproate, and molecular docking studies suggested a potential affinity for the GABA-A receptor. nih.govresearchgate.net
Furthermore, the synthesis of novel thiazolidin-4-one substituted thiazoles has yielded compounds with significant antiepileptic potential. biointerfaceresearch.com These compounds were evaluated in vivo using both the MES and scPTZ methods, with one of the most active derivatives identified as 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one. biointerfaceresearch.com
Table 2: Anticonvulsant Activity of Selected Thiazole and Triazole Analogues
| Compound Class | Animal Model | Test | Key Findings | Reference(s) |
|---|---|---|---|---|
| Thiopyrano[2,3-d]thiazoles | Mice | Subcutaneous Pentylenetetrazole (scPTZ) | Pronounced anticonvulsant effect; increased seizure latency, reduced seizure number and mortality. | nih.govresearchgate.net |
| Thiazolidin-4-one substituted thiazoles | Mice | Maximal Electroshock (MES) & scPTZ | Varying degrees of antiepileptic potency observed across the series. | biointerfaceresearch.com |
Enzyme Inhibition Beyond Primary Targets (e.g., Histone Deacetylase (HDAC), Acetylcholinesterase)
Analogues of this compound have also been investigated as inhibitors of enzymes that are not their primary targets but are relevant in various diseases, including cancer and neurodegenerative disorders.
Histone Deacetylase (HDAC) Inhibition HDAC inhibitors are a class of anticancer agents that interfere with the deacetylation of histones, leading to changes in gene expression and inducing cell cycle arrest and apoptosis. The search for novel HDAC inhibitors has led to the exploration of various heterocyclic scaffolds.
A series of 5-aryl-1,3,4-thiadiazole-based hydroxamic acids were designed as analogues of the approved HDAC inhibitor SAHA (Suberoylanilide hydroxamic acid). researchgate.net Several of these compounds, including those with 2-chlorophenyl, 3-chlorophenyl, and 4-chlorophenyl substitutions on the thiadiazole ring, exhibited potent anticancer cytotoxicity and strong HDAC inhibition effects. researchgate.net In some cases, the cytotoxic potency of these compounds against cancer cell lines was two- to five-fold greater than that of SAHA. researchgate.net Docking studies suggested these compounds have a high affinity for HDAC8. researchgate.net
In a different approach, the combination of pharmacophores has led to the design of dual Bcr-Abl and HDAC inhibitors based on a 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide scaffold. researchgate.net This strategy aims to create single molecules that can target two independent pathways in cancer. Representative compounds from this series showed inhibitory activity against both Bcr-Abl kinase and HDAC1, along with potent antiproliferative effects against human leukemia (K562) and prostate cancer (DU145) cell lines. researchgate.net
Acetylcholinesterase (AChE) Inhibition Inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease. Guided by molecular docking, thiazoloindazole-based derivatives have been designed and synthesized as potential AChE inhibitors. nih.gov Computational studies were used to screen a virtual library of these compounds to identify those with the highest potential for binding to the AChE enzyme before their synthesis and experimental evaluation. nih.gov
Table 3: Enzyme Inhibition by Selected Thiazole Analogues
| Compound Class | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazole-based hydroxamic acids | Histone Deacetylase (HDAC) | Potent cytotoxicity and HDAC inhibition, in some cases exceeding reference drug SAHA. High affinity for HDAC8. | researchgate.net |
| 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamides | Bcr-Abl Kinase and HDAC1 | Designed as dual inhibitors; showed activity against both targets and potent antiproliferative effects in cancer cells. | researchgate.net |
Computational and Theoretical Chemistry in the Research of 5 3,5 Dichlorophenyl Thiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis
DFT is a powerful method used to determine the optimized geometry (bond lengths and angles) and electronic structure of molecules. For a compound like 5-(3,5-Dichlorophenyl)thiazol-2-amine, DFT calculations would reveal the most stable three-dimensional conformation, including the dihedral angle between the thiazole (B1198619) and dichlorophenyl rings. This analysis is crucial as the molecule's shape dictates its ability to interact with biological targets. While studies on similar structures exist researchgate.net, specific conformational and electronic data for the 3,5-dichloro isomer are absent.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
FMO analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity and electronic transitions. wikipedia.org The HOMO-LUMO energy gap is a critical indicator of chemical stability. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO). No published studies provide specific HOMO-LUMO energy values or distribution maps for this compound.
Prediction of Chemical Reactivity and Stability Parameters
From DFT and FMO calculations, various chemical reactivity descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters quantify the molecule's reactivity and stability. Currently, there are no available data tables with these calculated parameters for this compound.
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is essential for predicting the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions. Thiazole derivatives are often docked into the active sites of enzymes like kinases or receptors to explore their therapeutic potential. mdpi.comnih.gov However, literature detailing the docking of this compound into any specific protein target could not be located.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the molecule within the binding site, confirming the stability of key interactions. While MD simulations have been applied to other complex thiazole derivatives to validate their binding modes nih.gov, no such studies have been published for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds. A QSAR study involving this compound would require a dataset of structurally related thiazoles with measured biological activity against a specific target. While general QSAR models for thiazole derivatives exist, no studies were found that specifically include and analyze this compound to predict its biological profile.
In Silico Screening and Virtual Library Design for Novel Analogues
The process of discovering new drug candidates can be significantly accelerated through the use of in silico screening and the design of virtual libraries. These computational techniques allow for the rapid evaluation of large numbers of molecules for their potential to interact with a specific biological target, thereby prioritizing the synthesis and experimental testing of the most promising candidates.
In the context of this compound, the design of a virtual library would begin with the core structure of the molecule. This scaffold would then be systematically modified by adding a variety of chemical substituents at different positions. The selection of these substituents is often guided by principles of medicinal chemistry, aiming to explore a wide range of chemical properties such as size, polarity, and hydrogen bonding capacity.
Once a virtual library of analogues is generated, in silico screening methods, such as molecular docking, are employed to predict the binding affinity and mode of interaction of each molecule with a chosen biological target. For instance, based on the known biological activities of similar thiazole-containing compounds, potential targets could include protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov
While specific, detailed research findings and comprehensive data tables for the in silico screening of a virtual library based on this compound are not extensively available in the public domain, the general principles of such studies can be outlined. A hypothetical screening campaign would likely involve the following steps:
Target Identification and Preparation: A specific protein target, for example, a particular kinase, would be selected based on its relevance to a disease of interest. The three-dimensional structure of this protein, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared for docking simulations. This preparation often involves the removal of water molecules, the addition of hydrogen atoms, and the definition of the binding site.
Virtual Library Generation: A virtual library of analogues of this compound would be created by computationally adding a diverse set of chemical fragments to the core structure.
Molecular Docking: Each molecule in the virtual library would be "docked" into the binding site of the target protein. Docking algorithms would predict the most likely binding pose and calculate a scoring function to estimate the binding affinity.
Filtering and Prioritization: The results of the docking simulations would be used to filter and prioritize the virtual library. Molecules with high predicted binding affinities and favorable interactions with key amino acid residues in the binding site would be selected for further analysis.
ADMET Prediction: In addition to predicting binding affinity, computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. nih.gov This helps to identify molecules with drug-like properties and a lower likelihood of failure in later stages of drug development.
The output of such a study would typically be a set of prioritized "hit" molecules that are predicted to be active against the chosen target. These molecules would then be synthesized and subjected to experimental validation to confirm their biological activity.
Although specific data tables for this compound are not available, the table below illustrates the kind of data that would be generated in a typical in silico screening study for a set of hypothetical analogues.
Table 1: Hypothetical In Silico Screening Data for Analogues of this compound
| Compound ID | Modification on Thiazole Ring | Docking Score (kcal/mol) | Predicted ADMET Profile |
| Analogue 1 | -H (Parent Compound) | -7.5 | Favorable |
| Analogue 2 | -CH3 | -7.8 | Favorable |
| Analogue 3 | -OH | -8.2 | Favorable |
| Analogue 4 | -OCH3 | -8.1 | Favorable |
| Analogue 5 | -NH2 | -8.5 | Favorable |
| Analogue 6 | -COOH | -7.2 | Unfavorable (poor absorption) |
| Analogue 7 | -F | -7.9 | Favorable |
| Analogue 8 | -Cl | -8.0 | Favorable |
It is important to emphasize that in silico predictions are theoretical and require experimental validation. However, the use of computational and theoretical chemistry in the design and screening of virtual libraries provides a highly efficient and cost-effective strategy to explore the chemical space around a lead compound like this compound and to identify novel analogues with improved therapeutic potential.
Future Research Directions and Unaddressed Avenues in the Study of 5 3,5 Dichlorophenyl Thiazol 2 Amine
Exploration of Novel and Sustainable Synthetic Methodologies with Green Chemistry Principles
Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, posing environmental concerns. nih.gov Future research must prioritize the development of novel and sustainable synthetic routes for 5-(3,5-Dichlorophenyl)thiazol-2-amine that align with the principles of green chemistry. These approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances without compromising yield or purity. osi.lv
Key green synthetic strategies that should be explored include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final product by enabling rapid and uniform heating. researchgate.netchim.it
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation offers an eco-friendly and efficient alternative, often allowing reactions to proceed under solvent-free conditions with simple workups and high yields. tandfonline.com
Green Solvents and Catalysts: Research should focus on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.net The use of reusable, non-toxic catalysts, such as magnetic nanoparticles (e.g., NiFe2O4), can also streamline purification processes and reduce environmental impact. acs.org
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. acs.org
The adoption of these methodologies would not only make the synthesis of this compound and its analogs more environmentally friendly but also more cost-effective and scalable for potential pharmaceutical production. nih.govresearchgate.net
| Green Chemistry Technique | Potential Advantages for Synthesizing this compound |
| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. chim.it |
| Ultrasound Irradiation | Energy efficiency, use of solvent-free conditions, simplified workups. tandfonline.com |
| Green Catalysts | Reusability, reduced toxicity, easier product separation. acs.org |
| Multi-Component Reactions | Increased atom economy, shorter synthetic routes, reduced waste. acs.org |
Advanced SAR Probing for Optimized Potency and Selectivity Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the molecular structure of a compound influences its biological activity. drugdesign.orgcollaborativedrug.com For this compound, a systematic and advanced SAR exploration is necessary to design next-generation analogs with optimized potency, selectivity, and pharmacokinetic properties.
Future SAR studies should focus on several key structural modifications:
Substitution on the Phenyl Ring: While the 3,5-dichloro substitution is a defining feature, its role should be thoroughly investigated. Research could explore the effects of varying the number, position, and nature (electron-donating vs. electron-withdrawing) of substituents on this ring. This could reveal crucial interactions with the target protein and modulate activity. mdpi.com
Modification of the 2-amino Group: The primary amine at the 2-position of the thiazole ring is a potential site for hydrogen bonding. drugdesign.org Converting this group to secondary or tertiary amines, or replacing it with other functional groups, could fine-tune the compound's binding affinity and selectivity.
Substitution at the 4-position of the Thiazole Ring: This position is currently unsubstituted. Introducing small alkyl or aryl groups could probe the steric and electronic requirements of the binding pocket, potentially leading to enhanced activity. mdpi.com
A comprehensive SAR analysis will help build predictive models to guide the rational design of new derivatives with improved therapeutic profiles. collaborativedrug.com
| Structural Modification Site | Rationale for Probing | Potential Outcome |
| Phenyl Ring | Investigate the role of halogen atoms and explore other substituents (e.g., -CH3, -OCH3, -CF3). | Modulate lipophilicity, electronic properties, and binding interactions. mdpi.com |
| 2-amino Group | Alter hydrogen bonding capacity and basicity. | Enhance binding affinity and selectivity for the target. drugdesign.org |
| Thiazole C4-Position | Explore steric tolerance within the target's binding site. | Improve potency and potentially introduce new interactions. |
Deeper Elucidation of Detailed Mechanisms of Action at the Molecular Level
While initial studies may identify a biological effect, a profound understanding of the mechanism of action (MoA) at the molecular level is crucial for further development. Future research on this compound must aim to precisely identify its molecular targets and elucidate the downstream biochemical pathways it modulates.
Potential avenues for MoA elucidation include:
Target Identification and Validation: Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to identify the specific protein(s) that the compound binds to. Once a target is identified, validation experiments using methods like siRNA knockdown or CRISPR-Cas9 gene editing are essential.
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), detailed kinetic studies should be performed to determine the type and potency of inhibition. drugbank.com
Receptor Binding Assays: For targets such as G-protein coupled receptors or ion channels, radioligand binding assays can quantify the compound's affinity and specificity. researchgate.net
Analysis of Downstream Signaling: Once the primary target is known, techniques like Western blotting, qPCR, and reporter gene assays can be used to map the downstream signaling cascades affected by the compound's activity.
A clear understanding of the MoA is critical for predicting potential efficacy, identifying biomarkers for patient stratification, and anticipating possible off-target effects. researchgate.net
Design and Synthesis of Multi-Target Directed Ligands for Complex Diseases
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.govmdpi.com The traditional "one-compound-one-target" approach has often proven insufficient for these conditions. nih.gov A promising future direction is the design of Multi-Target Directed Ligands (MTDLs) based on the this compound scaffold. nih.gov
MTDLs are single molecules engineered to interact with multiple, deliberately chosen targets, offering the potential for enhanced therapeutic efficacy and a lower likelihood of drug resistance. mdpi.com Research in this area could involve:
Molecular Hybridization: This strategy involves combining the this compound core (the primary pharmacophore) with another distinct pharmacophore known to act on a different, disease-relevant target. nih.gov
Scaffold Fusion: Creating fused heterocyclic systems that incorporate the thiazole ring into a larger, more rigid structure capable of interacting with multiple targets.
For example, in the context of Alzheimer's disease, the thiazole core could be linked to a moiety that inhibits cholinesterases or monoamine oxidases. nih.gov For cancer, it could be combined with a fragment that inhibits another key signaling protein, such as a different kinase or a protein involved in angiogenesis. This MTDL approach represents an innovative strategy for developing more effective treatments for complex diseases. nih.gov
Development and Application of Advanced In Vitro and Ex Vivo Models for Activity Assessment
To accurately predict the clinical potential of this compound and its derivatives, it is essential to move beyond traditional 2D cell culture models. Future research must leverage advanced in vitro and ex vivo models that more closely mimic human physiology and disease states.
Key advanced models for future evaluation include:
3D Cell Cultures (Spheroids and Organoids): These models better replicate the cell-cell interactions, nutrient gradients, and microenvironment of native tissues, providing a more accurate assessment of a compound's efficacy and penetration. journalajrb.com
Patient-Derived Models: Using patient-derived cell lines or patient-derived xenografts (PDX) allows for the evaluation of therapeutic response in models that retain the genetic and phenotypic heterogeneity of the original human tumor.
Co-culture Systems: Developing models that include multiple cell types (e.g., cancer cells and immune cells, or neurons and glial cells) can provide critical insights into how the compound affects the complex interplay between different cells in the disease microenvironment.
Ex Vivo Tissue Models: Utilizing freshly isolated patient tissues in culture for short-term drug sensitivity testing can offer a highly relevant platform for assessing activity.
The application of these sophisticated models will provide more predictive data on the compound's potential efficacy and help bridge the gap between preclinical findings and clinical outcomes. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3,5-dichlorophenyl)thiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation of 3,5-dichlorobenzaldehyde derivatives with thiourea or substituted thiosemicarbazides. For example, analogous thiazole derivatives are prepared by refluxing aldehydes with thiosemicarbazide in ethanol, followed by cyclization with α-haloketones under acidic conditions . Optimization of solvent (e.g., toluene for azeotropic water removal), temperature (e.g., 80–100°C), and stoichiometric ratios is critical to suppress side reactions like over-oxidation or dimerization.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm regioselectivity of the thiazole ring and substituent positions. The 3,5-dichlorophenyl group typically shows distinct aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.5 ppm) .
- LC-MS : Employ high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z 285.97 for CHClNS) and monitor purity.
- XRD : Single-crystal X-ray diffraction (as in ) resolves ambiguities in tautomeric forms or stereochemistry, particularly if intramolecular hydrogen bonding affects planarity .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology :
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Thiazole derivatives exhibit activity via intercalation or topoisomerase inhibition .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations ≤100 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the thiazole C4 position to enhance electrophilicity and DNA-binding affinity .
- Heterocyclic fusion : Synthesize fused analogs (e.g., thiadiazolo-thiazoles) to improve metabolic stability, as seen in related compounds with extended π-conjugation .
- Bioisosteric replacement : Replace the dichlorophenyl group with pyrazine or morpholine rings to modulate solubility and target selectivity .
Q. What mechanistic insights can molecular docking and dynamics simulations provide for this compound’s interaction with biological targets?
- Methodology :
- Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) or DNA grooves. The dichlorophenyl group may occupy hydrophobic pockets, while the thiazole NH forms hydrogen bonds with catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ≤ −30 kcal/mol) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin) and normalize results to positive controls (e.g., doxorubicin for anticancer assays) .
- Metabolic profiling : Use LC-MS/MS to identify active metabolites in different cell lines, as bioactivation pathways may vary .
- Orthogonal validation : Confirm hits with CRISPR-mediated gene knockout or siRNA silencing of putative targets .
Q. What crystallographic techniques are critical for resolving the solid-state structure of this compound and its derivatives?
- Methodology :
- Crystal growth : Optimize solvent systems (e.g., acetone/water) for slow evaporation to obtain diffraction-quality crystals .
- Data refinement : Use SHELX for structure solution, focusing on disorder modeling of flexible substituents (e.g., dichlorophenyl rotation) and hydrogen-bonding networks .
Q. How can researchers design multi-targeted derivatives to overcome drug resistance in cancer or microbial models?
- Methodology :
- Hybrid pharmacophores : Conjugate the thiazole core with known warheads (e.g., metronidazole for nitroreductase activation) via click chemistry .
- Proteomics profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and polypharmacological potential .
Q. What strategies mitigate toxicity concerns during preclinical development of thiazole-based analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
